4-methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-Methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyridine derivatives and contains multiple functional groups, including methoxy, methyl, thiazole, and carboxamide groups. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of various substituents. One common synthetic route includes the cyclization of a suitable precursor containing the thiazole and pyridine moieties under specific reaction conditions, such as the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. Its interaction with various biological targets is of interest for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-1-methyl-N-(2-methylthiazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
4-Methoxy-1-methyl-N-(3-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
4-Methoxy-1-methyl-N-(4-methylthiazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness: Compared to similar compounds, 4-methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific arrangement of substituents and functional groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-methoxy-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-6-19-12(13-7)14-11(17)8-5-15(2)10(16)4-9(8)18-3/h4-6H,1-3H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRBXHMFFFSGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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